molecular formula C11H18N2O3 B1286094 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 417727-40-3

8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No. B1286094
CAS RN: 417727-40-3
M. Wt: 226.27 g/mol
InChI Key: OXGZIGAYYGRTHO-UHFFFAOYSA-N
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Description

The compound 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a derivative of the 3,8-diazabicyclo[3.2.1]octane scaffold, which is a structural motif found in various biologically active compounds. This particular structure is of interest due to its presence in compounds with potential analgesic properties, similar to the potent natural analgesic epibatidine .

Synthesis Analysis

The synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives has been explored in several studies. One approach involves the intramolecular palladium-catalyzed allylic alkylation, which has been shown to afford 3,8-diazabicyclo[3.2.1]octanes in excellent yields under mild conditions . Another method utilizes pyroglutamic acid for the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues through amide activation, reduction, and cyclization of a nitroenamine intermediate .

Molecular Structure Analysis

The molecular structure of related compounds, such as 8-oxa-6-azabicyclo[3.2.1]octan-7-one and its derivatives, has been determined using X-ray diffraction methods. These studies have revealed details about the crystal packing and hydrogen bonding patterns, which contribute to the stability and reactivity of these molecules .

Chemical Reactions Analysis

The 3,8-diazabicyclo[3.2.1]octane core is a versatile scaffold that can undergo various chemical transformations. For instance, the regioselective rearrangement of 7-azabicyclo[2.2.1]hept-2-aminyl radicals has been used to synthesize 2,8-diazabicyclo[3.2.1]oct-2-enes, which can be further converted into inhibitors of α-mannosidases . Additionally, modified borohydride agents have been employed for the efficient reduction of azides, which could be applicable to the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,8-diazabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. For example, the presence of a chlorinated heteroaryl ring at the 3 or 8 position significantly affects the analgesic activity and binding affinity to the alpha 4 beta 2 nAChR subtype . The crystal structures of these compounds also suggest that the orientation of substituents and the presence of hydrogen bonds play a crucial role in their reactivity .

Scientific Research Applications

Photocatalysis and Material Science

  • Fabrication and Application of Photocatalysts : Research on (BiO)2CO3 (BOC)-based photocatalysts reveals strategies for enhancing visible light-driven photocatalytic performance through various modification techniques. This research is relevant for the application of similar compounds in fields like healthcare, photocatalysis, and materials science (Ni et al., 2016).

Medical and Biological Applications

  • β-Lactamase Inhibitor Combinations : The study of diazabicyclo[3.2.1]octanone (DBO) series, including compounds like avibactam, reveals their importance in combating β-lactam resistance in bacteria. These findings are crucial for developing new treatments against multidrug-resistant pathogens (Bush, 2015).

Organic Electronics and Sensing

  • BODIPY-Based Materials : BODIPY fluorophores are utilized in sensing, medical diagnostics, and the enhancement of drug carriers for cancer treatment. The structural diversity and functionalization of BODIPY compounds provide a foundation for their application in innovative therapeutic and diagnostic tools (Marfin et al., 2017).

Safety and Hazards

8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is harmful if swallowed and causes serious eye irritation . It is recommended to use only in a chemical fume hood and to wear laboratory clothing, chemical-resistant gloves, and safety goggles . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGZIGAYYGRTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

417727-40-3
Record name 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
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